![molecular formula C14H9ClN2O3 B11835786 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
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Overview
Description
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves scalable and efficient synthetic routes. For example, the use of tert-butyl nitrite or isoamyl nitrite enables a one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is advantageous due to its high yield and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring or the isoxazole moiety.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione may inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth, particularly in various cancer models.
- Antiviral and Anti-inflammatory Properties : Isoxazole derivatives are recognized for their potential antiviral and anti-inflammatory activities. The compound's unique structural features could be exploited to develop new therapeutic agents targeting these conditions.
2. Pharmaceutical Development
- Drug Synthesis : This compound can serve as a building block for synthesizing novel drugs with enhanced efficacy and minimized side effects. Its structural similarities to other biologically active compounds suggest it can be modified to improve therapeutic profiles.
3. Material Science
- Advanced Materials Development : The unique properties of isoxazole derivatives allow their use in creating materials with high thermal stability and conductivity. This application is particularly relevant in developing electronic devices and sensors.
Several studies have explored the biological activity of isoxazole derivatives similar to this compound:
- A study demonstrated that various synthesized compounds exhibited significant cytotoxic effects against cancer cell lines. The findings suggested that modifications to the isoxazole structure could enhance anticancer efficacy .
- Another research effort focused on structure-activity relationships among isoxazoles, revealing that specific substitutions could lead to improved bioactivity against bacterial strains .
These findings underscore the importance of continuing research into the diverse applications of this compound and similar compounds.
Mechanism of Action
The mechanism of action of 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole core structure and exhibits similar chemical reactivity.
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds also contain an isoxazole moiety and have been studied for their antibacterial potential.
Uniqueness
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is unique due to the presence of the 2-chlorophenylamino group, which can impart distinct biological activities and chemical properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.
Biological Activity
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H9ClN2O3
- Molecular Weight : 288.68 g/mol
- Structure : The compound features a benzo[c]isoxazole core with a chlorophenyl amino group, enhancing its interaction potential with biological targets .
Research indicates that this compound may modulate specific molecular targets by binding to enzymes or receptors. This interaction can lead to altered metabolic pathways associated with various disease processes, particularly in cancer biology.
Binding Affinity and Interaction Studies
Molecular docking studies have shown that this compound exhibits strong binding affinity to key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes. The binding interactions suggest potential anti-inflammatory and anticancer properties .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays. Notably, it has demonstrated significant efficacy against a range of human tumor cell lines. The National Cancer Institute (NCI) conducted tests revealing mean growth inhibition values indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of this compound
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
COLO 205 | 15.72 | 50.68 |
MCF7 (Breast) | 20.50 | 55.00 |
A549 (Lung) | 18.30 | 52.00 |
In Vivo Studies
In vivo studies have further corroborated the compound's biological activity. For instance, it exhibited significant tumor growth inhibition in animal models, reinforcing its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory activity. Studies indicate that it inhibits COX enzymes, leading to reduced inflammation markers in experimental models .
Table 2: Anti-inflammatory Activity
Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |
---|---|---|
5b | 75.68 | 76.71 |
5c | 74.48 | 75.56 |
5d | 71.86 | 72.32 |
Case Studies
Several studies have been published focusing on the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis and Evaluation : A study synthesized various isoxazole derivatives and evaluated their anti-inflammatory properties, finding that certain derivatives exhibited significant activity with low toxicity profiles .
- Pharmacokinetic Properties : Research into the pharmacokinetic properties of related compounds indicated favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Properties
Molecular Formula |
C14H9ClN2O3 |
---|---|
Molecular Weight |
288.68 g/mol |
IUPAC Name |
5-(2-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-5-3-2-4-8(9)15/h2-6,16H,1H3 |
InChI Key |
BQHRGQLEHXVLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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